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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-fluorophenol

Cat. No.: B1332662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-(Benzyloxy)-3-fluorophenol. Due to the limited availability of direct experimental data for

this specific compound, this guide leverages established spectroscopic principles and data

from structurally analogous compounds to present a detailed and predictive analysis. The

methodologies and data presented herein are intended to serve as a valuable resource for

researchers engaged in the synthesis, characterization, and application of novel fluorinated

phenolic compounds in drug discovery and development.

Chemical Structure and Properties
4-(Benzyloxy)-3-fluorophenol is a substituted aromatic compound with the molecular formula

C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol [1]. The structure features a phenol ring

substituted with a fluorine atom at the 3-position and a benzyloxy group at the 4-position. The

presence of the fluorine atom and the benzyloxy group is expected to significantly influence the

molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting

candidate for medicinal chemistry applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1332662?utm_src=pdf-interest
https://www.benchchem.com/product/b1332662?utm_src=pdf-body
https://www.benchchem.com/product/b1332662?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Benzyloxy_-3-fluorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₃H₁₁FO₂ PubChem[1]

Molecular Weight 218.22 g/mol PubChem[1]

IUPAC Name
3-fluoro-4-

(phenylmethoxy)phenol
PubChem[1]

CAS Number 81228-25-3 PubChem[1]

Synthesis Protocol
A plausible and efficient method for the synthesis of 4-(Benzyloxy)-3-fluorophenol is the

Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl

halide.

Proposed Synthesis of 4-(Benzyloxy)-3-fluorophenol
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Caption: Williamson Ether Synthesis Workflow.
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Experimental Protocol:

Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent

such as acetone or DMF, is added a weak base, typically potassium carbonate (1.5 eq).

Addition of Alkylating Agent: Benzyl bromide (1.1 eq) is added to the reaction mixture.

Reaction Conditions: The mixture is stirred at reflux for a specified period (typically 4-12

hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure. The residue is then partitioned between water

and an organic solvent (e.g., ethyl acetate).

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product is purified by column chromatography on silica

gel to afford the pure 4-(Benzyloxy)-3-fluorophenol.

Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar

compounds.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.45 - 7.30 m 5H Ar-H (benzyl)

~6.90 t, J ≈ 8.8 Hz 1H Ar-H (H-6)

~6.75 dd, J ≈ 8.8, 2.4 Hz 1H Ar-H (H-5)

~6.65 d, J ≈ 2.4 Hz 1H Ar-H (H-2)

~5.10 s 2H -O-CH₂-Ph

~4.80 s (broad) 1H -OH
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¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~155.0 (d, J ≈ 240 Hz) C-F (C-3)

~148.0 C-OH (C-1)

~145.0 C-OBn (C-4)

~136.5 Ar-C (ipso-benzyl)

~128.8 Ar-CH (benzyl)

~128.2 Ar-CH (benzyl)

~127.5 Ar-CH (benzyl)

~116.0 (d, J ≈ 20 Hz) Ar-CH (C-2)

~115.5 Ar-CH (C-6)

~105.0 (d, J ≈ 5 Hz) Ar-CH (C-5)

~71.0 -O-CH₂-Ph

¹⁹F NMR (376 MHz, CDCl₃):

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine

atom on a benzene ring, the chemical shift is influenced by the nature and position of other

substituents. Based on data for similar fluorinated phenols, the ¹⁹F NMR signal for 4-
(Benzyloxy)-3-fluorophenol is predicted to appear in the range of -110 to -140 ppm relative to

CFCl₃[2][3].

Chemical Shift (δ, ppm) Multiplicity

~ -125 Multiplet

The IR spectrum is expected to show characteristic absorption bands corresponding to the

various functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2920 Medium C-H stretch (aliphatic, -CH₂-)

~1600, 1500, 1450 Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1100 Strong C-F stretch

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion

peak (M⁺) and characteristic fragmentation patterns.

m/z Interpretation

218 [M]⁺

91 [C₇H₇]⁺ (tropylium ion, from benzyl group)

127 [M - C₇H₇]⁺ (loss of benzyl group)

Potential Biological Activity and Signaling Pathway
Fluorinated phenols and polyphenols have been reported to exhibit a range of biological

activities, including enzyme inhibition[4]. The introduction of fluorine can enhance binding

affinity and metabolic stability. A plausible mechanism of action for a compound like 4-
(Benzyloxy)-3-fluorophenol could be the inhibition of a protein kinase involved in a disease-

related signaling pathway.

Hypothetical Kinase Inhibition Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10058583/
https://www.benchchem.com/product/b1332662?utm_src=pdf-body
https://www.benchchem.com/product/b1332662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor

Receptor Tyrosine Kinase

Binds

Kinase A

Activates

Kinase B

Phosphorylates

Transcription Factor

Activates

Cell Proliferation
& Survival

Promotes

4-(Benzyloxy)-3-fluorophenol

Inhibits

Click to download full resolution via product page

Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a generic signaling cascade where 4-(Benzyloxy)-3-fluorophenol acts

as an inhibitor of "Kinase A," thereby blocking the downstream signaling events that lead to cell

proliferation and survival. This represents a common mechanism for anti-cancer and anti-

inflammatory drugs.
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Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview

of 4-(Benzyloxy)-3-fluorophenol. The presented data, derived from the analysis of structurally

related compounds, offers a solid foundation for researchers working with this and similar

molecules. Further experimental validation is necessary to confirm these predicted

characteristics. The potential for this class of compounds in modulating biological pathways

underscores the importance of continued research in the field of fluorinated phenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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